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Compound of Interest

Compound Name: Pyrido[2,3-d]pyrimidine

Cat. No.: B1209978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Pyrido[2,3-d]pyrimidine derivatives as

potent inducers of apoptosis in cancer cells. It includes a summary of their biological activity,

detailed experimental protocols for their evaluation, and visual representations of the key

signaling pathways and experimental workflows.

Introduction
Pyrido[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered

significant attention in medicinal chemistry due to their diverse pharmacological activities,

particularly as anticancer agents.[1][2] Many derivatives of this scaffold have been shown to

exert potent cytotoxic effects against a variety of cancer cell lines by inducing programmed cell

death, or apoptosis.[3] Their mechanism of action often involves the inhibition of key protein

kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth

Factor Receptor (EGFR), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Pim-1 kinase.[4]

This document serves as a practical guide for researchers interested in the investigation and

development of these promising compounds.

Data Presentation: Cytotoxic Activity of Pyrido[2,3-
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The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative

Pyrido[2,3-d]pyrimidine derivatives against various human cancer cell lines. This data,

compiled from published studies, highlights the potential of this chemical class as a source of

novel anticancer agents.

Table 1: IC50 Values (µM) of Pyrido[2,3-d]pyrimidine Derivatives in Various Cancer Cell Lines
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Compoun
d ID

A-549
(Lung)

PC-3
(Prostate)

HCT-116
(Colon)

MCF-7
(Breast)

HepG2
(Liver)

Referenc
e(s)

8a 16.2 7.98 - - -

8d 7.23 7.12 - - -

9a - 9.26 - - -

6b - Most Active - - - [3]

6e - Most Active - - - [3]

8d (Abbas

et al.)
- - - Most Active - [3]

Compound

4 (RSC)
- - - 0.57 1.13 [4]

Compound

11 (RSC)
- - - 1.31 0.99 [4]

Compound

52

Low

Activity
6.6 7.0

Low

Activity
0.3

Compound

59
- - - - 0.6

Compound

60
- 5.47 6.9 - -

Compound

6b (MDPI)
- - - - 2.68 [5]

Compound

5a (MDPI)
- - - 1.77 2.71 [5]

Compound

5e (MDPI)
- - - 1.39 - [5]

15f 0.41 0.36 - - - [6][7]
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Note: "-" indicates data not available in the cited sources. "Most Active" indicates the compound

was reported as highly active but a specific IC50 value was not provided in the abstract.

Signaling Pathways
Pyrido[2,3-d]pyrimidine derivatives induce apoptosis through various signaling cascades,

primarily by targeting key regulatory proteins. The diagrams below illustrate the principal

mechanisms of action.
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Caption: General Apoptosis Pathways Induced by Pyrido[2,3-d]pyrimidine Derivatives.
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Caption: Inhibition of Pro-survival Kinase Pathways.
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Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Pyrido[2,3-
d]pyrimidine derivatives are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
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Add 10 µL MTT Reagent (5 mg/mL)
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Caption: Workflow for the MTT Cell Viability Assay.
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Materials:

96-well tissue culture plates

Cancer cell lines of interest

Complete culture medium

Pyrido[2,3-d]pyrimidine derivatives (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Detergent reagent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of

complete culture medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for

cell attachment.

Prepare serial dilutions of the Pyrido[2,3-d]pyrimidine derivatives in culture medium. The

final DMSO concentration should not exceed 0.5%.

Remove the medium from the wells and add 100 µL of the compound dilutions. Include

vehicle-treated (DMSO) and untreated wells as controls.

Incubate the plate for 48 to 72 hours.

Add 10 µL of MTT reagent to each well.

Incubate for 2 to 4 hours, or until a purple precipitate is visible.

Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
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Incubate the plate at room temperature in the dark for 2 hours.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with

the compounds.
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Caption: Workflow for Annexin V/PI Apoptosis Assay.
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Materials:

Treated and untreated cells

Phosphate-Buffered Saline (PBS)

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

Annexin V-FITC

Propidium Iodide (PI)

Flow cytometer

Procedure:

Induce apoptosis by treating cells with the desired concentrations of Pyrido[2,3-
d]pyrimidine derivatives for a specified time.

Harvest 1-5 x 10^5 cells by centrifugation.

Wash the cells once with cold 1X PBS and carefully remove the supernatant.

Resuspend the cells in 100 µL of 1X Binding Buffer.[8]

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

After incubation, add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples on a flow cytometer within one hour.

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late

apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the compounds on cell cycle progression.
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Materials:

Treated and untreated cells

PBS

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Treat cells with the compounds for the desired duration.

Harvest approximately 1 x 10^6 cells and wash with cold PBS.

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution containing RNase A.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S,

and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression levels of apoptosis-related proteins.

Materials:

Cell lysates from treated and control cells
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Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p53)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse the treated and control cells and quantify the protein concentration.

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Add the chemiluminescent substrate and capture the signal using an imaging system.

Analyze the band intensities to determine the relative protein expression levels.

Conclusion
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Pyrido[2,3-d]pyrimidine derivatives represent a versatile and potent class of compounds for

the induction of apoptosis in cancer cells. The protocols and data presented in this document

provide a solid foundation for researchers to explore the therapeutic potential of these

molecules. By understanding their mechanism of action and employing standardized

experimental procedures, the scientific community can further advance the development of

novel and effective cancer therapies based on this promising scaffold.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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